molecular formula C11H14N6O3 B10976012 N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10976012
M. Wt: 278.27 g/mol
InChI Key: UCFJFHHFKNHCGP-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions. The final step involves the formation of the carboxamide group through amidation reactions, often using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitro group and pyrazole rings are key functional groups that facilitate these interactions through hydrogen bonding, hydrophobic interactions, and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.

    1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Contains the nitro group but lacks the second pyrazole ring, affecting its overall properties.

Uniqueness

N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the presence of both the nitro group and the dual pyrazole rings. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H14N6O3

Molecular Weight

278.27 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-4-yl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C11H14N6O3/c1-6-9(17(19)20)10(16(4)14-6)11(18)13-8-5-12-15(3)7(8)2/h5H,1-4H3,(H,13,18)

InChI Key

UCFJFHHFKNHCGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]

Origin of Product

United States

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